1-Phenyl-1H-1,2,3-triazole

Overview

Description

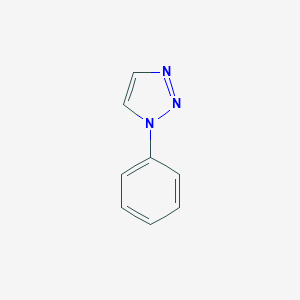

1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three nitrogen atoms and one phenyl group attached to the first nitrogen atom. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical and biological applications .

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has been found to interact with a variety of enzymes and receptors . It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and cognition. Additionally, it has been suggested to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, by inhibiting AChE and BuChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission . Furthermore, it has been speculated that the sulfamate group of this compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway, leading to increased levels of acetylcholine and potentially enhancing cholinergic transmission . The interaction with the catalytic domain of the S. aureus topoisomerase IV enzyme could affect DNA replication and transcription processes .

Result of Action

The result of this compound’s action is the modulation of the activity of its target enzymes. By inhibiting AChE and BuChE, it could potentially enhance cholinergic transmission, which could have implications for cognitive function . Its interaction with the S. aureus topoisomerase IV enzyme could potentially inhibit the growth of this bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by the pH and temperature of its environment . Furthermore, its interaction with its targets could be influenced by the presence of other molecules or drugs in the body.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-1,2,3-triazole has been shown to interact with a variety of enzymes and proteins. For instance, it has been found to interact with the amino acids present in the active site of EGFR receptors . These interactions involve various mechanisms such as electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .

Cellular Effects

The effects of this compound on cells are diverse. For example, one study found that phenyl-1H-1,2,3-triazole derivatives showed compelling anti-inflammatory effects . Furthermore, this compound has been found to have antiproliferative effects, with certain derivatives showing potent activity against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. For instance, it has been suggested that the sulfamate group in certain derivatives of this compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .

Temporal Effects in Laboratory Settings

It has been found that this compound derivatives have high chemical stability, being usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of phenyl azide with phenylacetylene in the presence of a copper catalyst, typically copper(I) iodide, under mild conditions . The reaction proceeds with high regioselectivity and yields the desired this compound efficiently.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow conditions to enhance efficiency and scalability. Copper-on-charcoal is used as a heterogeneous catalyst, allowing for the synthesis of various substituted triazoles with good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole undergoes several types of chemical reactions, including:

Oxidation: The triazole ring is generally resistant to oxidation, but under specific conditions, it can be oxidized to form various derivatives.

Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole has found extensive applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in bioconjugation techniques and as a probe in fluorescent imaging.

Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

Industry: Utilized in the development of new materials and as a ligand in coordination chemistry

Comparison with Similar Compounds

1-Phenyl-1H-1,2,3-triazole is unique due to its stability and versatility. Similar compounds include:

1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning, leading to distinct chemical properties and applications.

Benzotriazole: Contains a fused benzene ring, offering different reactivity and uses.

Tetrazole: Contains four nitrogen atoms in the ring, providing unique coordination chemistry properties

These compounds share some similarities in their heterocyclic nature but differ in their specific applications and chemical behavior.

Biological Activity

1-Phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : These compounds have demonstrated significant antibacterial and antifungal properties. The triazole moiety is particularly effective against various pathogens.

- Anticancer Properties : Research indicates that this compound derivatives can inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activities in preclinical models.

- Neuroprotective Effects : Certain studies highlight the potential neuroprotective properties of these compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence and position of substituents on the phenyl ring significantly affect the compound's activity. For instance, electron-donating groups enhance activity against certain targets while electron-withdrawing groups may reduce it .

| Substituent Position | Activity Impact |

|---|---|

| Para | Reduced activity |

| Meta | Enhanced activity |

| Ortho | Variable effects |

Anticancer Activity

A study evaluated various 1H-1,2,3-triazole derivatives against six cancer cell lines. The results indicated IC50 values ranging from 1.02 to 74.28 µM for different compounds, demonstrating a broad spectrum of cytotoxicity . Notably, compounds with specific substituents showed enhanced efficacy in inhibiting cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory effects of phenyl-1H-1,2,3-triazole derivatives were assessed using xylene-induced ear edema models. Certain derivatives exhibited significant reductions in edema compared to controls, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

Research has shown that some triazole derivatives can cross the blood-brain barrier and exhibit neuroprotective effects. For example, a derivative demonstrated an IC50 value of 2.91 µM in inhibiting nitric oxide production in neuroinflammatory models . Mechanistic studies suggest that these compounds may inhibit the NF-kB signaling pathway and reduce reactive oxygen species (ROS) generation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A series of triazole derivatives were tested against clinical strains of bacteria and fungi. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

- Cancer Cell Line Studies : In vitro studies using MCF-7 and HT-29 cancer cell lines revealed that specific triazole derivatives induced apoptosis through caspase activation pathways .

- Inflammation Models : In vivo studies demonstrated that certain 1H-1,2,3-triazole analogs reduced inflammation markers in animal models of arthritis and colitis .

Properties

IUPAC Name |

1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINVSCCCUSCXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296829 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-81-2 | |

| Record name | 1-Phenyl-1,3-triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

A: Research on 1-phenyl-1H-1,2,3-triazole derivatives has revealed their potential as antagonists for GABA receptors, specifically showing selectivity for the β3 subtype over α1β2γ2 receptors. [, ] These compounds bind to a putative site within the channel-lining 2'-6' region of the second transmembrane segment of these receptors. [] This binding interaction inhibits the action of GABA, an inhibitory neurotransmitter, leading to various downstream effects depending on the specific receptor subtype targeted.

A: While specific information on material compatibility and stability of the unsubstituted this compound is limited within the provided research, the presence of diverse substituents on the core structure in various studies suggests a degree of tunability in its properties. [, , , , , , , , , , , ] This opens possibilities for tailoring its compatibility and stability under different conditions for specific applications.

A: Yes, computational methods played a key role in understanding the structure-activity relationships of this compound derivatives. Researchers have employed 3D-QSAR techniques, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). [, ] These methods, often coupled with molecular docking simulations, revealed key structural features contributing to the affinity and selectivity of these compounds for β3 GABA receptors. [, ]

ANone: SAR studies have demonstrated a strong influence of substituents on the activity and selectivity of 1-phenyl-1H-1,2,3-triazoles for GABA receptors. For instance:

- Benzene ring substitutions: A 2,6-dichloro-4-trifluoromethyl substitution pattern on the benzene ring enhances affinity for both β3 and α1β2γ2 receptors. [, ]

- Triazole ring substitutions: An n-propyl group at the 4-position and a chloromethyl or ethyl group at the 5-position of the triazole ring contribute to high potency and selectivity for the β3 receptor. [, ]

- Hydrophobic interactions: Differences in the hydrophobic environment within the binding site, particularly at the 2' position, are thought to contribute to the selectivity of these compounds for β3 over α1β2γ2 receptors. []

A: While specific PK/PD data isn't extensively discussed, some research indicates that this compound derivatives with high affinity for insect GABA receptors exhibit insecticidal activity against houseflies. [] This suggests in vivo efficacy and potential for further investigation of their pharmacokinetic properties.

A: Research primarily employed in vitro assays to evaluate the binding affinities of this compound derivatives for human β3 and α1β2γ2 GABA receptors expressed in cell lines. [, ] Additionally, some studies utilized houseflies as an animal model to investigate the insecticidal activity of specific derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.